Potassium 4-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
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Overview
Description
Potassium 4-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the dimethylamino group and the benzenesulphonate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce a corresponding amine.
Scientific Research Applications
Potassium 4-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It may be explored for its therapeutic potential in treating certain diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 4-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The dimethylamino group and the pyrazole ring play crucial roles in its activity, potentially affecting enzyme function and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-: This compound shares the dimethylamino group and has similar applications in organic synthesis.
Methanone, [4-(dimethylamino)phenyl]phenyl-: Another similar compound with comparable functional groups and uses.
Biological Activity
Potassium 4-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate, also referred to as potassium 4-(dimethylaminobenzylidene)-3-methyl-1-(4-potassiosulfophenyl)-2-pyrazolin-5-one, is a compound with notable biological activity. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications based on available research.
Property | Details |
---|---|
IUPAC Name | Potassium 4-[(4Z)-4-{[4-(dimethylamino)phenyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonate |
CAS Number | 27268-31-1 |
Molecular Formula | C19H18KN3O4S |
Molecular Weight | 423.53 g/mol |
SMILES Notation | [K+].CN(C)C1=CC=C(\C=C2\C(C)=NN(C2=O)C2=CC=C(C=C2)S([O-])(=O)=O)C=C1 |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and the introduction of the dimethylamino and benzenesulfonic acid groups. The reaction conditions require precise control over temperature and the use of catalysts to ensure high yield and purity. In industrial settings, continuous flow reactors and advanced purification techniques are employed to optimize production.
Anticancer Activity
Research indicates that compounds similar to potassium 4-(dimethylaminobenzylidene)-3-methylpyrazol have demonstrated significant anticancer properties. For instance, studies have shown that pyrazole derivatives exhibit in vitro activity against various cancer cell lines, including T-47D (breast cancer) and UACC-257 (melanoma) cells. The MTT assay results indicated promising cytotoxic effects, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar pyrazole derivatives have been reported to possess antibacterial and antifungal properties. Molecular docking studies suggest that these compounds interact with specific bacterial enzymes or receptors, inhibiting their function and leading to microbial cell death .
The biological effects of potassium 4-(dimethylaminobenzylidene)-3-methylpyrazol are attributed to its ability to bind to various molecular targets within cells. This interaction can modulate enzymatic activities or receptor functions, leading to altered cellular responses. For example, the compound may influence pathways involved in apoptosis or cell proliferation, which are critical in cancer therapy .
Case Studies
- Anticancer Efficacy Study : A recent study assessed the anticancer efficacy of a related pyrazole compound using T-47D cell lines. Results showed a dose-dependent inhibition of cell viability, with IC50 values indicating potent cytotoxicity at low concentrations .
- Antimicrobial Activity Assessment : In a comparative study of various pyrazole derivatives, potassium 4-(dimethylaminobenzylidene)-3-methylpyrazol exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
Properties
CAS No. |
27268-31-1 |
---|---|
Molecular Formula |
C19H18KN3O4S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
potassium;4-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C19H19N3O4S.K/c1-13-18(12-14-4-6-15(7-5-14)21(2)3)19(23)22(20-13)16-8-10-17(11-9-16)27(24,25)26;/h4-12H,1-3H3,(H,24,25,26);/q;+1/p-1/b18-12-; |
InChI Key |
GSFOLXRTBCOVNG-UWRQUICRSA-M |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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